molecular formula C17H25N3O4 B1415110 Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 201809-20-3

Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1415110
M. Wt: 335.4 g/mol
InChI Key: AYCWMHWDFCCHLE-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

tert-Butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (3.65 g, 10.9 mmol) was taken into methanol (40 mL) followed by addition of 1M aqueous sodium hydroxide (15 mL) and THF (15 mL), and the mixture was heated at 50° C. for one hour. An additional portion of 1 M aqueous sodium hydroxide (10 mL) was then added and heating was continued an additional two hours. The mixture was then cooled to room temperature and concentrated to remove organic solvents. The aqueous residue was partitioned with ethyl ether and the organic layer was discarded. The aqueous phase has carefully brought to pH 5-6 by addition of 1M aqueous hydrochloric acid to give a thick white suspension. The solid was collected by filtration and dried to give 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (2.0 g). 1H NMR (400 MHz, DMSO-d6): 12.57 (br s, 1H), 8.64 (s, 1H), 7.95 (d, 1H), 6.86 (d, 1H), 3.67-3.62 (m, 4H), 3.45-3.40 (m, 4H), 1.43 (s, 9H).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]2)=[N:10][CH:11]=1)=[O:5])C.CO.[OH-].[Na+]>C1COCC1>[C:21]([O:20][C:18]([N:15]1[CH2:16][CH2:17][N:12]([C:9]2[CH:8]=[CH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]=2)[CH2:13][CH2:14]1)=[O:19])([CH3:24])([CH3:22])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove organic solvents
CUSTOM
Type
CUSTOM
Details
The aqueous residue was partitioned with ethyl ether
ADDITION
Type
ADDITION
Details
The aqueous phase has carefully brought to pH 5-6 by addition of 1M aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to give a thick white suspension
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.